2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane]
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,4'-oxane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-14-10-13(12)5-7-15-8-6-13/h1-4,14H,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUZCZGCPZPDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Dihydro 1h Spiro Isoquinoline 4,4 Oxane and Its Analogues
Strategies for Core Isoquinoline (B145761) Framework Construction
The formation of the isoquinoline core is a critical step in the synthesis of this spiro compound. Various synthetic routes have been developed, each with its own advantages in terms of substrate scope, efficiency, and functional group tolerance.
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of spiro-isoquinoline derivatives. For instance, a three-component reaction of isoquinoline, dimethyl acetylenedicarboxylate, and arylidene-substituted 1,3-dicarbonyl compounds can afford novel functionalized spiro[indene-2,1'-pyrido[2,1-a]isoquinolines]. researchgate.net Another notable example is the efficient synthesis of spiro[isoquinolinone-4,2'-oxiranes] through a one-pot reaction of readily available cis-2-acetyl-oxirane-2-carboxamides, arylaldehydes, and malononitrile (B47326) at room temperature. Although this example leads to a spiro-oxirane, it demonstrates the utility of MCRs in constructing spiro-isoquinoline systems with oxygen-containing spirocycles.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
| Isoquinoline | Dimethyl acetylenedicarboxylate | Arylidene-1,3-indanedione | Spiro[indene-2,1'-pyrido[2,1-a]isoquinoline] | researchgate.net |
| cis-2-Acetyl-oxirane-2-carboxamide | Arylaldehyde | Malononitrile | Spiro[isoquinolinone-4,2'-oxirane] |
Annulation Reactions
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone of heterocyclic synthesis. While a direct annulation method for the 2,3-dihydro-1H-spiro[isoquinoline-4,4'-oxane] system is not extensively documented, related strategies highlight the potential of this approach. For example, a highly efficient and convergent synthetic approach for the construction of tetrahydroisoquinoline-fused polyheterocycles has been reported through a three-component formal [2 + 2 + 2] annulation process combining 3,4-dihydroisoquinolines, CO2, and benzynes. This method demonstrates the feasibility of building complex fused systems based on the tetrahydroisoquinoline core.
Cyclization Reactions
Classical cyclization reactions remain the most prevalent methods for constructing the isoquinoline nucleus. The Bischler-Napieralski and Pictet-Spengler reactions are two of the most well-established and widely used methods.
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline. This intermediate can then be reduced to the desired 1,2,3,4-tetrahydroisoquinoline (B50084). The reaction is typically carried out using dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).
The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. This reaction is particularly useful for the synthesis of 1-substituted tetrahydroisoquinolines.
These foundational reactions provide reliable access to the core tetrahydroisoquinoline structure, which can then be further functionalized to introduce the necessary substituent for the subsequent spirocyclization.
Derivatization of Spiro-Isoquinolinium Salts
The use of isoquinolinium salts as precursors for the construction of spiro- and fused-heterocyclic systems has gained significant attention. These salts can be generated in situ or used as stable starting materials. Cyclization processes involving isoquinolinium salts offer a versatile and stereoselective route to complex molecular architectures. While direct application to the synthesis of spiro[isoquinoline-4,4'-oxane] from a spiro-isoquinolinium salt is not explicitly detailed, the general principle of using such reactive intermediates for ring formation is a viable strategy.
Formation of the Spiro[isoquinoline-4,4'-oxane] Ring System
The construction of the spirocyclic oxane ring at the C4 position of the isoquinoline core is the defining step in the synthesis of the target molecule. This is typically achieved through an intramolecular cyclization of a suitably functionalized isoquinoline precursor.
Intramolecular Cyclization Pathways
The formation of the oxane ring in the 2,3-dihydro-1H-spiro[isoquinoline-4,4'-oxane] system can be envisioned to proceed via an intramolecular cyclization of a 4-(hydroxyalkyl)-substituted 1,2,3,4-tetrahydroisoquinoline derivative. A relevant example is the synthesis of ethyl 6,7-dimethoxy-2',3',5',6'-tetrahydro-3H-spiro[isoquinoline-4,4'-pyran]-1-carboxylate, where a pyran ring (a six-membered oxygen-containing heterocycle, i.e., an oxane derivative) is formed at the spiro center. While the full experimental details are not widely available, this synthesis strongly suggests the viability of an intramolecular etherification to form the spiro-oxane ring.
A plausible synthetic route would involve the preparation of a 4-aryl-4-(hydroxyalkyl)-1,2,3,4-tetrahydroisoquinoline intermediate. This precursor could then undergo an acid-catalyzed intramolecular cyclization, where the hydroxyl group attacks the C4 position of the isoquinoline ring, leading to the formation of the spiro-oxane ring system. The synthesis of a closely related analog, 3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine, was achieved through a crucial cyclization process under strong acidic conditions, lending support to the feasibility of acid-mediated spirocyclization in this class of compounds. osi.lv
Alternative methods for intramolecular etherification, such as the Mitsunobu reaction, could also be considered. This reaction allows for the conversion of an alcohol to an ether under mild conditions with inversion of stereochemistry, providing a potential route for stereocontrolled synthesis of the spiro-oxane ring.
| Precursor | Reaction Type | Product |
| 4-(Hydroxyalkyl)-tetrahydroisoquinoline | Acid-catalyzed intramolecular cyclization | 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] |
| 4-(Hydroxyalkyl)-tetrahydroisoquinoline | Mitsunobu reaction (intramolecular) | 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] |
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, providing a convergent approach to complex molecular frameworks. In the synthesis of spiro[isoquinoline-oxane] analogues, these reactions, particularly 1,3-dipolar cycloadditions and Diels-Alder reactions, have proven to be highly effective.
1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a chemical reaction between a 1,3-dipole and a dipolarophile that forms a five-membered ring. wikipedia.org This reaction is a cornerstone in the synthesis of pyrrolidinyl spiro-heterocyclic compounds. nih.gov The strategy typically involves the in situ generation of an azomethine ylide (the 1,3-dipole) which then reacts with a suitable dipolarophile. mdpi.com Azomethine ylides can be generated through several methods, including the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone, followed by decarboxylation. acs.orgnih.gov
In the context of spiro-isoquinoline synthesis, an azomethine ylide is generated from a tetrahydroisoquinoline precursor. This ylide is then trapped by a dipolarophile to construct the spiro-pyrrolidine ring system. nih.gov For instance, the reaction of isatin-derived azomethine ylides with various dipolarophiles is a well-established method for creating spirooxindole-pyrrolidine frameworks. mdpi.comnih.gov This multicomponent approach is highly efficient for building unique nitrogen-containing skeletons. mdpi.com The reaction's versatility allows for the synthesis of a wide array of spiro[indoline-3,1′-pyrrolo[2,1-a]isoquinoline] derivatives through the regioselective and diastereoselective cycloaddition of N-phenacylisoquinolinium bromides with 3-phenacylideneoxindoles. rsc.org
The choice of dipolarophile is crucial and can control the regioselectivity of the reaction. mdpi.com Electron-deficient alkenes and alkynes are common dipolarophiles, leading to the formation of highly functionalized pyrrolidine (B122466) rings. nih.gov The reaction can also proceed with heteroatomic dipolarophiles like carbonyls, though this is less common. nih.gov
Table 1: Examples of 1,3-Dipolar Cycloaddition for Spiro-Heterocycle Synthesis This table is interactive. Click on the headers to sort the data.
| Dipole Precursor | Dipolarophile | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Isatin, L-proline | N-ethylmaleimide | EtOH, rt | N-fused pyrrolidinyl-dispirooxindole | 94% | mdpi.com |
| N-phenacylisoquinolinium bromide | 3-phenacylideneoxindole | Ethanol, Et3N | Spiro[indoline-3,1′-pyrrolo[2,1-a]isoquinoline] | Good | rsc.org |
| Isatin, Sarcosine | 1,4-Naphthoquinone | Refluxing ethanol | Spirooxindole | Not Specified | nih.gov |
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring, typically a cyclohexene (B86901) derivative. praxilabs.com It is a powerful tool in organic synthesis for creating cyclic compounds with a high degree of stereocontrol. youtube.comkhanacademy.org In the synthesis of isoquinoline frameworks, Diels-Alder reactions have been utilized by reacting 2(1H)-pyridones containing an electron-withdrawing group with methoxy-1,3-butadienes. nih.gov This approach provides a pathway to the core isoquinoline structure which can then be further functionalized. nih.gov
While direct intermolecular Diels-Alder reactions to form the spiro[isoquinoline-oxane] system are not extensively documented, intramolecular variants (IMDA) are frequently employed in the synthesis of complex natural products containing fused and spirocyclic ring systems. organic-chemistry.org In a typical IMDA reaction, the diene and dienophile are tethered within the same molecule. youtube.com The stereochemical outcome of the cyclization, leading to either a cis or trans ring fusion, can be influenced by the position of the activating group on the triene chain. organic-chemistry.org This methodology has been applied to construct the core structures of alkaloids like palau'amine and axinellamine, which feature complex spiro-fused imidazolone (B8795221) moieties. researchgate.net
Catalytic Synthesis Approaches
Catalysis offers pathways for chemical transformations that are more efficient, selective, and environmentally benign. Both metal-based and organic catalysts have been instrumental in advancing the synthesis of spiro-isoquinoline derivatives, enabling reactions under milder conditions and with greater control over stereochemistry.
Metal-Catalyzed Reactions (e.g., Pd-catalyzed, Rh-catalyzed, Cu-catalyzed, Co-catalyzed)
Transition metals are effective catalysts due to their ability to easily lose and gain electrons, facilitating various organic transformations under mild conditions. nih.gov
Copper-Catalyzed Reactions: Copper(I) catalysts have been successfully used in the ring expansion reaction of isoxazoles with 4-diazoisoquinolin-3-ones. researchgate.netuq.edu.au This method furnishes densely substituted spiro[isoquinoline-4,2'- nih.govnih.govoxazin]-3-ones in good to excellent yields. researchgate.netuq.edu.au The process is valued for its broad substrate scope, use of a cheap catalyst, and mild reaction conditions. uq.edu.au Copper catalysts, such as CuCl₂, have also been employed for the synthesis of pyrido-fused quinazolinones from 2-aminoarylmethanols and isoquinolines, using molecular oxygen as a green oxidant. rsc.org
Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their role in C-H activation and cross-coupling reactions. A method for the intramolecular sp² C-H oxidative arylation of unactivated cyclic olefins has been developed using a palladium catalyst to create spiro-dihydroquinolines. nih.gov In this reaction, alkenyl anilines, equipped with a picolinamide (B142947) directing group, undergo cyclization to yield the spiro compounds in moderate to excellent yields. nih.govresearchgate.net
Rhodium-Catalyzed Reactions: Dirhodium(II) caprolactamate [Rh₂(cap)₄] has been used to catalyze the oxidation of tetrahydroisoquinoline, which efficiently generates an azomethine ylide. nih.gov This ylide is then trapped in situ via a [3+2]-cycloaddition with nitroalkenes to form 3,4-dihydropyrrolo[2,1-a]isoquinolines. nih.gov
Cobalt-Catalyzed Reactions: Earth-abundant and inexpensive cobalt catalysts have been used for the synthesis of spiro-dihydroisoquinolines. researchgate.net For example, a [2+2+2] cycloaddition of 1,6-diynes and nitriles catalyzed by CoBr₂/dppp is an efficient method for producing azafluoranthene derivatives. researchgate.net Cobalt complexes are also used in tandem C-H amidation and cyclization reactions to synthesize multi-substituted quinazolines. frontiersin.org
Table 2: Overview of Metal-Catalyzed Syntheses This table is interactive. Click on the headers to sort the data.
| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Copper(I) | Ring Expansion | Isoxazoles, 4-diazoisoquinolin-3-ones | Spiro[isoquinoline-4,2'- nih.govnih.govoxazin]-3-ones | researchgate.net, uq.edu.au |
| Palladium(II) | Intramolecular Oxidative Arylation | Alkenyl anilines | Spiro-dihydroquinolines | nih.gov, researchgate.net |
| Rhodium(II) | Azomethine Ylide Generation/Cycloaddition | Tetrahydroisoquinoline, Nitroalkenes | 3,4-Dihydropyrrolo[2,1-a]isoquinolines | nih.gov |
Organocatalytic Methodologies
Asymmetric organocatalysis has emerged as a powerful strategy for constructing complex chiral molecules without the need for metal catalysts. mdpi.com These reactions often utilize small organic molecules, such as amino acids and their derivatives, to catalyze transformations with high enantioselectivity. nih.gov
For the synthesis of spiro compounds, organocatalytic cascade reactions are particularly effective. nih.gov For example, a Michael-Michael-aldol cascade reaction can produce spirooxindole derivatives in good yields and with excellent diastereo- and enantioselectivity. nih.govku.ac.ae Quinine-based squaramide organocatalysts have been used for the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones via an aza-Henry–hemiaminalization–oxidation sequence. nih.govnih.gov This one-pot protocol starts from readily available 2-(nitromethyl)benzaldehydes and N-protected aldimines, achieving moderate to very good enantioselectivities. nih.govnih.gov
Chiral phosphoric acid catalysis has been applied to the regioselective asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols, yielding spiro isoindolinone-oxepine-fused indoles with high enantioselectivity. rsc.org These methodologies highlight the power of organocatalysis to create complex spiro-fused heterocyclic frameworks. bohrium.com
Electrocatalytic Transformations
Information specifically detailing the electrocatalytic synthesis of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] is not prominently available in the reviewed literature. However, the field of synthetic organic electrochemistry is rapidly expanding and offers a promising alternative to traditional methods. Electrocatalysis can often provide milder reaction conditions and unique reactivity patterns by using electricity to drive chemical transformations, thus avoiding the need for stoichiometric chemical oxidants or reductants. While transition-metal-catalyzed methods for isoquinoline synthesis are well-established, future research may explore electrocatalytic approaches to achieve similar C-H functionalization and cyclization reactions in a more sustainable manner. nih.gov
Stereoselective Synthesis of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] Derivatives
The stereoselective synthesis of the target spiro-isoquinoline-oxane scaffold would necessitate the controlled formation of at least one stereocenter, the spirocyclic carbon at the C4 position of the isoquinoline ring. Further stereocenters could be present on either the isoquinoline or the oxane ring, leading to the need for both enantioselective and diastereoselective control.
Enantioselective Approaches
Currently, there are no specific enantioselective methods reported in the literature for the synthesis of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane]. However, several established asymmetric strategies could be hypothetically adapted to achieve this goal.
One plausible approach would involve an intramolecular spiroetherification of a suitable prochiral precursor. This precursor would likely be a 4-(hydroxyalkyl)-substituted 1,2,3,4-tetrahydroisoquinoline. The key to enantioselectivity would lie in the use of a chiral catalyst to control the cyclization event.
Hypothetical Enantioselective Synthesis:
| Precursor | Catalyst/Reagent | Potential Outcome |
| 4-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline | Chiral Brønsted acid or Lewis acid catalyst | Enantiomerically enriched 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] |
| A suitable N-protected isoquinoline derivative | Asymmetric metal-catalyzed intramolecular hydroalkoxylation | Access to chiral spiro-oxane derivatives with high enantiomeric excess (ee) |
| Chiral auxiliary attached to the nitrogen atom | Base- or acid-mediated cyclization | Diastereoselective cyclization followed by removal of the auxiliary to yield the enantiopure product |
Another potential enantioselective route could involve an asymmetric Pictet-Spengler reaction with a chiral aldehyde bearing a masked hydroxyl group, followed by subsequent intramolecular cyclization. The stereochemistry of the newly formed C1-carbon in the tetrahydroisoquinoline intermediate could potentially direct the subsequent spirocyclization.
Diastereoselective Approaches
While specific diastereoselective syntheses for the target compound are not documented, general principles of diastereocontrol can be applied. If the tetrahydroisoquinoline precursor already contains a stereocenter, this could influence the stereochemical outcome of the spirocyclization.
For instance, a substrate-controlled diastereoselective spirocyclization could be envisioned. Starting with an enantiomerically pure 1-substituted-4-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline, the existing stereocenter at C1 could direct the intramolecular etherification, leading to the preferential formation of one diastereomer of the spiro product. The relative stereochemistry (cis or trans) between the C1 substituent and the new spiro-ether linkage would depend on the transition state geometry of the cyclization.
Potential Diastereoselective Strategies:
| Starting Material | Reaction Type | Expected Outcome |
| Enantiopure 1-substituted-4-(2-hydroxyethyl)-tetrahydroisoquinoline | Acid- or base-catalyzed intramolecular etherification | Diastereomerically enriched 1'-substituted-2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] |
| Achiral 4-(2-hydroxyethyl)-3,4-dihydroisoquinolinium salt | Reaction with a chiral nucleophile followed by cyclization | Formation of a specific diastereomer based on the approach of the nucleophile and subsequent cyclization pathway |
Furthermore, multi-component reactions, which have been successfully employed for the diastereoselective synthesis of other complex spiro-heterocycles, could be explored. A one-pot reaction involving a phenethylamine (B48288) derivative, an aldehyde, and a suitable oxygen-containing component, under the influence of a chiral catalyst, might provide a direct route to diastereomerically enriched spiro[isoquinoline-oxane] derivatives.
Control of Spirocenter Stereochemistry
The absolute and relative stereochemistry of the spirocenter is the most critical aspect of the stereoselective synthesis of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane]. The control of this stereocenter would be intrinsically linked to the chosen synthetic strategy.
Key Control Elements for Spirocenter Stereochemistry:
Chiral Catalysts: In a catalyst-controlled reaction, the chiral environment provided by the catalyst (e.g., a chiral Lewis acid, Brønsted acid, or transition metal complex) would be the primary determinant of the spirocenter's configuration. The catalyst would selectively stabilize one of the two enantiomeric transition states leading to the spirocyclization.
Chiral Auxiliaries: The use of a chiral auxiliary, temporarily attached to the isoquinoline nitrogen or another part of the molecule, can exert powerful stereocontrol. The bulky chiral group would sterically hinder one face of the molecule, forcing the cyclization to occur from the opposite face. Subsequent removal of the auxiliary would yield the desired enantiomer.
Substrate Control: As mentioned previously, existing stereocenters within the precursor molecule can dictate the stereochemical outcome at the spirocenter. This is particularly relevant in diastereoselective reactions where the goal is to control the relative stereochemistry of multiple chiral centers.
Advanced Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a combination of signals corresponding to the aromatic protons of the isoquinoline (B145761) ring and the aliphatic protons of both the dihydroisoquinoline and oxane rings. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-8.0 ppm). The benzylic protons on C1 of the dihydroisoquinoline moiety would likely resonate around δ 4.0-4.5 ppm as a singlet, assuming no adjacent protons. The methylene (B1212753) protons at C3 would appear as a triplet, coupled to the protons at C4. Protons on the oxane ring adjacent to the oxygen atom (at the 2' and 6' positions) are expected to be deshielded and appear in the δ 3.5-4.0 ppm range. The remaining methylene protons of the oxane ring would likely be found further upfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The aromatic carbons of the isoquinoline ring are expected in the δ 120-140 ppm region. The spiro carbon (C4), being a quaternary carbon, would likely have a characteristic chemical shift. The carbons of the oxane ring adjacent to the oxygen (C2' and C6') would be deshielded compared to the other aliphatic carbons.
Predicted ¹H and ¹³C NMR Data for 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | m |
| C1-H₂ | ~4.0 - 4.5 | s |
| C3-H₂ | ~3.0 - 3.5 | t |
| Oxane-H (adjacent to O) | ~3.5 - 4.0 | m |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-C | 120 - 140 |
| C1 | ~50 - 55 |
| C3 | ~40 - 45 |
| C4 (Spiro) | ~70 - 80 |
| Oxane-C (adjacent to O) | ~65 - 75 |
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane], high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula (C₁₃H₁₇NO).
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺•). The fragmentation pattern would be indicative of the spirocyclic structure. Key fragmentation pathways would likely involve the cleavage of the C-N and C-O bonds in the heterocyclic rings. A characteristic fragmentation of tetrahydroisoquinoline derivatives is the retro-Diels-Alder reaction, which could lead to the formation of specific fragment ions. nih.govresearchgate.net The loss of the oxane ring or parts of it would also be an expected fragmentation pathway.
Predicted Mass Spectrometry Data for 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane]
| m/z | Proposed Fragment |
|---|---|
| 203 | [M]⁺ |
| 174 | [M - C₂H₅]⁺ |
| 146 | [M - C₃H₇O]⁺ |
| 130 | [M - C₄H₉O]⁺ |
| 118 | [C₈H₈N]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] would exhibit characteristic absorption bands corresponding to its structural features.
The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methylene groups in both rings would appear just below 3000 cm⁻¹. A key feature would be the C-O-C stretching vibration of the ether linkage in the oxane ring, which is expected to show a strong absorption in the 1050-1150 cm⁻¹ range. The C-N stretching vibration of the dihydroisoquinoline part would likely be observed in the 1200-1350 cm⁻¹ region.
Predicted Infrared (IR) Absorption Bands for 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane]
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3100 - 3000 | Aromatic C-H Stretch |
| 3000 - 2850 | Aliphatic C-H Stretch |
| 1600 - 1450 | Aromatic C=C Stretch |
| 1350 - 1200 | C-N Stretch |
X-ray Diffraction Analysis for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray diffraction analysis of a single crystal offers the definitive solid-state structure of a molecule. Although no experimental X-ray crystallographic data for 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] is currently available, such an analysis would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms.
For this spiro compound, X-ray analysis would confirm the connectivity of the isoquinoline and oxane rings through the spiro center at C4. It would also reveal the conformation of both the six-membered dihydroisoquinoline and oxane rings, which are likely to adopt chair or twisted-chair conformations. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. Studies on related tetrahydroisoquinoline alkaloids have confirmed their structures and stereochemistry through X-ray diffraction. mdpi.comresearchgate.net
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of a molecule's vibrational modes. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
For 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane], a combined IR and Raman analysis would offer a more complete picture of its vibrational properties. Raman spectroscopy would be particularly useful for identifying vibrations of the carbon-carbon bonds in the aromatic ring and the C-C backbone of the aliphatic rings. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and assign the vibrational modes observed in experimental IR and Raman spectra, providing a deeper understanding of the molecular structure and bonding. nih.govrsc.org
Computational and Theoretical Investigations of 2,3 Dihydro 1h Spiro Isoquinoline 4,4 Oxane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry, electronic distribution, and reactivity.
Geometry Optimization and Conformational Analysis
A fundamental step in the computational study of any molecule is the determination of its most stable three-dimensional structure. For 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane], DFT calculations can be utilized to perform geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] (Illustrative Data)
| Parameter | Value |
| C-N Bond Length (Å) | 1.47 |
| C-O Bond Length (Å) | 1.43 |
| C-C (Aromatic) Bond Length (Å) | 1.40 |
| C-C (Aliphatic) Bond Length (Å) | 1.54 |
| C-N-C Bond Angle (°) | 112.0 |
| C-O-C Bond Angle (°) | 111.5 |
| Dihedral Angle (N-C-C-C) (°) | -55.8 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Electronic Structure Analysis
DFT calculations also provide valuable insights into the electronic properties of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane]. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting sites of chemical reactions and intermolecular interactions.
Table 2: Predicted Electronic Properties of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] (Illustrative Data)
| Property | Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 2.1 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Reaction Mechanism Elucidation
Theoretical calculations are instrumental in elucidating reaction mechanisms. For instance, the synthesis of spiro-isoquinoline derivatives often involves complex multi-step reactions. DFT can be used to model the reaction pathways, identify transition states, and calculate activation energies. This allows for a deeper understanding of the reaction kinetics and thermodynamics, and can aid in optimizing reaction conditions. For example, in the formation of related spiro compounds, DFT has been used to investigate the feasibility of proposed cycloaddition reactions.
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and interactions with other molecules.
For 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane], an MD simulation could be performed to study its conformational flexibility in an aqueous environment. This would provide insights into the dominant conformations present in solution and the timescale of transitions between them. If this molecule were to be investigated as a potential drug candidate, MD simulations of its complex with a target protein could reveal the stability of the binding mode and the key interactions that maintain the complex.
Quantitative Structure–Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model for a series of spiro-isoquinoline derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors can be derived from the molecular structure and can quantify various physicochemical properties such as size, shape, lipophilicity, and electronic properties.
The theoretical aspect of QSAR for 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] would involve identifying the most relevant descriptors that could potentially correlate with a specific biological activity. For example, descriptors such as the octanol-water partition coefficient (logP), molar refractivity, and topological polar surface area (TPSA) could be calculated. A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a model that predicts the activity of new, unsynthesized derivatives.
Molecular Docking and Binding Affinity Predictions (Theoretical Aspects)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This is a key tool in drug discovery for predicting the interaction between a small molecule ligand and a protein target. nih.gov
In the context of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane], molecular docking could be used to screen for potential biological targets. nih.gov The 3D structure of the molecule, obtained from DFT calculations, would be placed into the binding site of a target protein, and a scoring function would be used to estimate the binding affinity. nih.gov This process can help to prioritize which derivatives to synthesize and test experimentally. For related spiro-isoquinoline piperidine (B6355638) derivatives, conformational searches and subsequent docking into the crystal structure of target enzymes have been performed to identify key binding interactions. nih.gov
Table 3: Illustrative Molecular Docking Results for 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] against a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.2 |
| Hydrogen Bonds | 2 |
| Interacting Residues | Tyr123, Asp89, Phe256 |
| RMSD (Å) | 1.5 |
Note: The data in this table is illustrative and represents typical values that would be obtained from molecular docking studies.
The binding affinity predictions from docking studies can be further refined using more computationally intensive methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) calculations, which can provide a more accurate estimation of the binding free energy.
Structure Activity Relationship Sar Studies of 2,3 Dihydro 1h Spiro Isoquinoline 4,4 Oxane Derivatives
Influence of Substituent Effects on Biological Interactions
The nature and position of substituents on both the isoquinoline (B145761) and the oxane rings of the 2,3-dihydro-1H-spiro[isoquinoline-4,4'-oxane] scaffold can significantly modulate the biological activity of these derivatives. Studies on analogous spiro-isoquinoline systems have demonstrated that even minor changes to substituents can lead to substantial differences in potency and selectivity.
For instance, in a series of spiro-isoquinoline-pyrimidine derivatives evaluated for their antiproliferative activity against MCF-7 human breast cancer cells, the presence of methyl and dioxyl ring substituents was found to be crucial for potent anticancer activity. researchgate.net This suggests that substituents capable of engaging in specific hydrophobic or electronic interactions with the target protein can enhance the biological response.
In a different study focusing on furoxan-coupled spiro-isoquinolino piperidine (B6355638) derivatives as phosphodiesterase 5 (PDE5) inhibitors, the substitution pattern on a phenyl ring attached to the furoxan moiety played a critical role in their smooth muscle relaxant activity. nih.gov Derivatives with electron-donating groups, such as methoxy, and electron-withdrawing groups, like halogens, at different positions on the phenyl ring exhibited varying levels of inhibitory activity. nih.gov This highlights the importance of electronic effects and the potential for tuning the activity through judicious selection of substituents.
These findings from related spiro-isoquinoline scaffolds underscore the potential for optimizing the biological activity of 2,3-dihydro-1H-spiro[isoquinoline-4,4'-oxane] derivatives by introducing a variety of substituents. A systematic investigation of different functional groups on this specific scaffold would be necessary to fully elucidate the SAR and identify the most promising candidates for further development.
Table 1: Influence of Substituents on Anticancer Activity of Spiro-isoquinoline-pyrimidine Derivatives against MCF-7 Cells researchgate.net
| Compound | Substituent | IC50 (μM) |
| IVc | Methyl | Potent |
| IVg | Dioxyl ring | Potent |
| IVi | Not specified | 98.8 |
Table 2: Influence of Substituents on PDE5 Inhibitory Activity of Furoxan Coupled Spiro-isoquinolino Piperidine Derivatives nih.gov
| Compound | Substituent on Phenyl Ring | Activity |
| 10d | Not specified | Moderate PDE5 inhibitor |
| 10g | Not specified | Moderate PDE5 inhibitor |
Impact of Stereochemistry on Activity Profiles
Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms in a molecule dictates its ability to interact with chiral biological targets such as enzymes and receptors. For spirocyclic compounds like 2,3-dihydro-1H-spiro[isoquinoline-4,4'-oxane], the presence of stereocenters at the spiro junction and other positions can lead to different stereoisomers with distinct pharmacological profiles.
The diastereoselective synthesis of related spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has revealed that different diastereomers can exhibit significantly different antimicrobial activities. mdpi.comnih.gov For example, the (2S,4R,6′R*)-diastereomers showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, while other diastereomers were less active. mdpi.comnih.gov This stereoselectivity suggests that the specific spatial orientation of the substituents is crucial for effective interaction with the bacterial target.
Similarly, in the synthesis of novel spiro-tetrahydroquinoline derivatives, a highly diastereoselective method was employed, and the resulting compounds showed significant wound-healing activities. The stereochemistry of these compounds was confirmed by X-ray analysis, underscoring the importance of controlling the three-dimensional structure to achieve the desired biological effect.
Although specific studies on the stereochemistry of 2,3-dihydro-1H-spiro[isoquinoline-4,4'-oxane] derivatives are not extensively documented, the principles derived from analogous spiro systems strongly suggest that the stereochemical configuration will have a profound impact on their biological activity. Therefore, the stereoselective synthesis and evaluation of individual enantiomers and diastereomers are essential steps in the development of these compounds as therapeutic agents.
Exploration of Spirocyclic Ring Combinations and Scaffolds
The literature provides numerous examples of spiro-isoquinoline derivatives with diverse spiro partners, each exhibiting distinct biological activities. For instance, spirooxindole-pyrrolidine derivatives incorporating an isoquinoline motif have been investigated as antitumor, anti-inflammatory, antibacterial, and antifungal agents. rjsocmed.com The fusion of the oxindole (B195798) and pyrrolidine (B122466) rings to the isoquinoline core creates a complex, three-dimensional structure that can interact with a variety of biological targets.
In another example, spiro-isoxazoline derivatives have been synthesized and evaluated as potential antiviral and anticancer agents. rsc.orgnih.gov The isoxazoline (B3343090) ring, with its unique electronic and steric properties, imparts a different pharmacological profile compared to the oxindole-containing analogues. Furthermore, the incorporation of a spiro-adamantane moiety has been shown to confer neurotropic and anxiolytic activity to isoquinoline derivatives. researchgate.net
The diversity of biological activities observed with different spirocyclic ring combinations highlights the versatility of the spiro-isoquinoline scaffold. For the 2,3-dihydro-1H-spiro[isoquinoline-4,4'-oxane] series, the oxane ring provides a flexible, non-aromatic component that can influence solubility, metabolic stability, and target binding. A systematic comparison of the oxane ring with other cycloalkanes and heterocycles as the spiro partner would be a valuable exercise to understand the role of this specific ring system in modulating the biological activity.
Table 3: Biological Activities of Various Spiro-Isoquinoline Scaffolds
| Spirocyclic Partner | Biological Activity |
| Oxindole-pyrroline | Antitumor, Anti-inflammatory, Antifungal rjsocmed.com |
| Isoxazoline | Antiviral, Anticancer rsc.orgnih.gov |
| Adamantane | Neurotropic, Anxiolytic researchgate.net |
| Pyrimidine | Anticancer researchgate.net |
| Piperidine (with Furoxan) | Smooth Muscle Relaxant (PDE5 inhibitor) nih.gov |
Conformational Analysis and Bioactive Conformations
The conformational flexibility or rigidity of a molecule plays a crucial role in its interaction with a biological target. The bioactive conformation is the specific three-dimensional arrangement that a molecule adopts when it binds to its target and elicits a biological response. Spirocyclic systems, such as 2,3-dihydro-1H-spiro[isoquinoline-4,4'-oxane], are of particular interest in this regard because the spiro junction introduces a degree of conformational constraint.
This inherent rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. nih.gov The spirocyclic nature of these compounds limits the number of accessible low-energy conformations, which can help in identifying the bioactive conformation through computational methods and experimental techniques like NMR spectroscopy and X-ray crystallography.
The bioactive conformation of a 2,3-dihydro-1H-spiro[isoquinoline-4,4'-oxane] derivative will be influenced by the substitution pattern on both the isoquinoline and oxane rings. These substituents can introduce steric hindrance or favorable non-covalent interactions that stabilize a particular conformation. Understanding the preferred conformations and how they relate to biological activity is a key aspect of the SAR studies for this class of compounds. Molecular modeling and structural biology techniques can provide valuable insights into the bioactive conformations and guide the design of new derivatives with enhanced potency and selectivity.
Mechanistic Studies of Molecular Interactions of 2,3 Dihydro 1h Spiro Isoquinoline 4,4 Oxane Analogues
Investigation of Receptor Binding Mechanisms
Currently, there is a lack of specific studies in the public domain detailing the receptor binding mechanisms of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] or its close analogues. While various spiro-compounds are known to interact with a range of receptors, dedicated research elucidating the specific binding modes, affinities, and structure-activity relationships for this particular chemical scaffold has not been identified.
Enzyme Inhibition Mechanisms
Research into the enzyme inhibition mechanisms of analogues of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] has shown promising results, particularly with the piperidine (B6355638) counterpart. A study on furoxan-coupled spiro-isoquinolino piperidine derivatives identified them as moderate inhibitors of phosphodiesterase 5 (PDE5). nih.gov The inhibition of PDE5 is a key mechanism in the relaxation of smooth muscle, with therapeutic applications in conditions such as erectile dysfunction and pulmonary hypertension.
The study revealed that the spiro-isoquinolino piperidine skeleton is a viable scaffold for PDE5 inhibition. nih.gov The specific inhibitory activity of these compounds is detailed in the table below.
| Compound ID | Concentration (µM) | PDE5 Inhibition (%) |
| 10d | 1.50 ± 0.6 | Moderate |
| 10g | 1.65 ± 0.7 | Moderate |
| Sildenafil | 1.43 ± 0.5 | Reference |
| Data sourced from a study on furoxan coupled spiro-isoquinolino piperidine derivatives. nih.gov |
The mechanism of inhibition is believed to involve the interaction of the spiro-compound with the active site of the PDE5 enzyme, preventing the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP).
Molecular Target Engagement Profiling
Molecular docking studies have been employed to understand the engagement of spiro-isoquinoline analogues with their molecular targets. In the case of the furoxan-coupled spiro-isoquinolino piperidine derivatives targeting PDE5, docking simulations were performed to elucidate the binding interactions within the enzyme's active site. nih.gov
These modeling studies provide structural insights that explain the observed inhibitory activity. nih.gov The docking analysis helps in visualizing the orientation of the ligand within the binding pocket and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. This information is crucial for the rational design of more potent and selective inhibitors.
| Compound Series | Molecular Target | Key Findings from Docking Studies |
| 10a-j | Human PDE5 | The spiro-isoquinolino piperidine skeleton fits well into the binding site, providing a basis for the observed inhibitory activity. |
| Information derived from molecular modeling of furoxan coupled spiro-isoquinolino piperidine derivatives. nih.gov |
Cellular Pathway Modulation Investigations
Emerging Research and Future Directions in Spiro Isoquinoline Oxane Chemistry
Development of Novel Synthetic Methodologies
The synthesis of complex spirocyclic systems remains a challenging yet crucial aspect of medicinal chemistry. While direct synthetic routes for 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] are not extensively documented, methodologies for analogous spiro[isoquinoline-piperidine] structures provide a foundational blueprint. nih.gov A potential strategy involves a multi-step sequence beginning with the formation of a suitable isoquinoline (B145761) precursor, followed by a key cyclization step to form the spiro-oxane ring.
One plausible approach, adapted from the synthesis of the piperidine (B6355638) analogue, involves an intramolecular cyclization under strong acidic conditions. nih.gov For instance, a precursor containing a tethered alcohol on the isoquinoline backbone could be induced to cyclize, forming the desired oxane ring at the C4 position. The development of more efficient, catalyst-driven reactions is a key area of future research. For example, catalyst-free formal [4+1] cycloaddition reactions, which have been successfully used to create other spiro-fused furan (B31954) rings, could potentially be adapted for the synthesis of spiro-oxanes. beilstein-journals.orgnih.govnih.gov
Future efforts will likely focus on developing stereoselective synthetic methods to control the chirality at the spiro-center, which is critical for optimizing pharmacological activity. The use of modern synthetic techniques such as microwave-assisted reactions could also accelerate the synthesis of libraries based on this scaffold. organic-chemistry.orgu-szeged.hu
Table 1: Potential Synthetic Strategies for Spiro[isoquinoline-oxane] Scaffolds
| Methodology | Description | Potential Advantages | Key Challenge |
| Acid-Catalyzed Intramolecular Cyclization | A precursor with a pendant alcohol group undergoes cyclization in the presence of a strong acid (e.g., trifluoromethanesulfonic acid) to form the oxane ring. nih.gov | Straightforward, based on established methods for analogous structures. | Harsh reaction conditions, potential for side reactions. |
| Formal [4+1] Annulation | Reaction of an isoquinoline-based enone fragment with a suitable one-carbon component, potentially catalyst-free. beilstein-journals.orgnih.gov | High diastereoselectivity, potential for catalyst-free conditions. | Requires synthesis of specific, highly reactive precursors. |
| Palladium-Catalyzed C-H Arylation | Intramolecular coupling to form the spirocyclic junction, a method used for other spirooxindoles. | High efficiency and functional group tolerance. | Catalyst cost and optimization for the specific substrate. |
Application as Probes for Biological Systems
Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes in real-time. The rigid, conjugated system of the isoquinoline core suggests that derivatives of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] could possess interesting photophysical properties suitable for developing novel fluorescent probes. While this specific scaffold has not yet been explored for this purpose, related heterocyclic systems are widely used in bioimaging.
The development of fluorescent probes based on this scaffold would involve attaching fluorophores or environmentally sensitive dyes to the core structure. These probes could be designed to target specific organelles or biomolecules. For instance, lipophilic cations are known to accumulate in mitochondria due to membrane potential, a strategy that could be employed by modifying the spiro[isoquinoline-oxane] scaffold.
Future research could focus on creating probes that exhibit changes in their fluorescence (e.g., intensity, wavelength, or lifetime) upon binding to a specific biological target, such as an enzyme or receptor. This would enable their use in high-throughput screening assays and for studying protein-ligand interactions within living cells.
Design of Advanced Spirocyclic Scaffolds
Spirocyclic scaffolds are increasingly valued in drug design because their rigid, three-dimensional structures can improve binding affinity and selectivity for protein targets compared to more flexible, linear molecules. nih.govtandfonline.com The 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] framework serves as an excellent starting point for the design of advanced scaffolds for medicinal chemistry. rsc.orgnih.gov
The inherent three-dimensionality of the spirocyclic center can be exploited to explore new regions of chemical space, potentially leading to the discovery of drugs with novel mechanisms of action. acs.org By decorating the isoquinoline and oxane rings with various functional groups, chemists can create diverse compound libraries. This approach, known as biology-oriented synthesis (BIOS), uses scaffolds from bioactive molecules as starting points for library design.
Future directions include the creation of bis-spirocyclic systems, where the initial scaffold is further elaborated to include a second spiro center, thereby increasing molecular complexity and Fsp³ character. acs.org Such advanced scaffolds could lead to compounds with improved pharmacokinetic properties and greater potency. tandfonline.com
Integration with High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD)
High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are cornerstone strategies in modern drug discovery. The 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] core is well-suited for both approaches. Its relatively low molecular weight and structural rigidity make it an ideal candidate for a fragment library. nih.govresearchoutreach.orgyoutube.com
In an FBDD campaign, the core spirocycle could be screened for weak binding to a protein target. Once a "hit" is identified, the fragment can be optimized and grown into a more potent lead compound by adding functional groups that extend into adjacent binding pockets. youtube.comnih.gov The isoquinoline portion of the scaffold provides multiple vectors for chemical elaboration.
For HTS, large libraries of diverse spiro[isoquinoline-oxane] derivatives can be synthesized and screened against a wide range of biological targets. The structural information gained from HTS hits can then guide further optimization efforts. The integration of automated synthesis and computational techniques will be crucial for rapidly exploring the chemical space around this scaffold. nih.gov
Computational Design and Virtual Screening Applications
Computational chemistry plays a pivotal role in accelerating the drug discovery process. Methods like molecular docking and virtual screening allow researchers to evaluate vast numbers of compounds in silico before committing to costly and time-consuming synthesis. researchgate.netbohrium.com
A virtual library of 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] derivatives can be generated by computationally enumerating various substituents on the core scaffold. This library can then be screened against the three-dimensional structures of disease-relevant protein targets, such as kinases, proteases, or G-protein coupled receptors. mdpi.comnih.govnih.gov Docking studies can predict the binding poses and affinities of these virtual compounds, helping to prioritize the most promising candidates for synthesis and biological testing. mdpi.comresearchgate.netresearchgate.net
Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. mdpi.com This in silico approach de-risks the development pipeline and focuses resources on compounds with the highest probability of success.
Table 2: Computationally Predicted Properties of a Sample Spiro[isoquinoline-oxane] Derivative
This table presents hypothetical data for an example compound to illustrate the output of computational models.
| Property | Predicted Value | Implication |
| Molecular Weight | 350-450 g/mol | Good balance for oral bioavailability. |
| LogP | 2.0 - 4.0 | Optimal lipophilicity for cell permeability. |
| Hydrogen Bond Donors | 1 - 3 | Favorable for target binding and solubility. |
| Hydrogen Bond Acceptors | 3 - 5 | Favorable for target binding and solubility. |
| Predicted Binding Affinity (Target X) | -8.5 kcal/mol | Strong predicted interaction with the target protein. |
Q & A
(Basic) What are the common synthetic strategies for 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-oxane] derivatives?
Answer:
Synthesis typically involves cyclization and protection-deprotection strategies. For example:
- Prins Cascade Cyclization : Condensation of 3-((benzylamino)methyl)but-3-en-1-ol with aldehydes using BF₃·OEt₂ as a catalyst yields hexahydro-1H-spiro[isoquinoline-4,4'-pyran] derivatives with high stereoselectivity .
- Multi-Step Synthesis : A sequence involving Boc protection (tert-butyloxycarbonyl), hydrogenation (10% Pd/C), and acid hydrolysis (HCl in dioxane) achieves functionalized spiro compounds, as demonstrated in the synthesis of PDE5 inhibitor precursors (yields: 55–74%) .
Key Considerations : Optimize reaction temperature (e.g., 130°C for cyclization) and catalyst loading to minimize side products.
(Advanced) How does the spiro junction influence stereochemical outcomes in these compounds?
Answer:
The spiro center imposes conformational rigidity, directing stereoselectivity. For instance:
- Prins Cyclization : BF₃·OEt₂ promotes a chair-like transition state, favoring a single diastereomer due to axial attack of the aldehyde on the enol ether intermediate .
- Hydrogenation Effects : Catalytic hydrogenation (Pd/C) of benzyl-protected intermediates can retain stereochemistry at the spiro center if steric hindrance limits catalyst accessibility .
Methodological Insight : Use NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry, as spiro systems often exhibit distinct coupling constants and NOE correlations .
(Basic) What analytical techniques are essential for characterizing spiro[isoquinoline-oxane] systems?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments near the spiro center (e.g., diastereotopic protons at δ 3.5–4.5 ppm). ¹³C NMR confirms quaternary spiro carbons (δ 50–70 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks for C₂₀H₂₅NO₃ at 327.4174 g/mol) .
- Infrared (IR) Spectroscopy : Detects functional groups like carbonyls (1700–1750 cm⁻¹) in intermediates .
Best Practice : Combine multiple techniques to resolve structural ambiguities, especially for diastereomers.
(Advanced) How can electronic modifications of the isoquinoline ring affect catalytic or pharmacological activity?
Answer:
- Electron-Withdrawing Groups (EWGs) : Bromine substitution on equatorial ligands in Ru-bda catalysts enhances water oxidation efficiency by stabilizing high-valent Ru intermediates .
- Pharmacological Relevance : Spiro[isoquinoline-oxane] scaffolds serve as PDE5 inhibitors; substituents like nitro or trifluoromethyl groups modulate binding affinity and NO release kinetics .
Experimental Design : Use computational modeling (DFT) to predict electronic effects before synthesizing derivatives .
(Basic) What safety protocols are critical when handling spiro[isoquinoline-oxane] compounds?
Answer:
- Personal Protective Equipment (PPE) : Use P95 respirators (NIOSH/CEN-certified) and nitrile gloves to avoid inhalation/skin contact .
- Ventilation : Ensure fume hoods with >100 ft/min airflow to mitigate aerosol exposure during synthesis .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from Boc deprotection) before disposal to prevent environmental release .
Note : Storage at 2–8°C in airtight containers prevents degradation .
(Advanced) What challenges arise in scaling up spiro[isoquinoline-oxane] synthesis?
Answer:
- Catalyst Efficiency : BF₃·OEt₂ is moisture-sensitive; large-scale reactions require anhydrous conditions and catalyst recycling .
- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethyl acetate/hexane) or continuous flow systems .
- Diastereomer Separation : Chiral stationary-phase HPLC or enzymatic resolution may be needed for enantiopure products .
Case Study : Hydrogenation of 3-benzyl intermediates (10% Pd/C) achieved 55% yield in 16 hours, but scalability requires optimizing H₂ pressure and catalyst loading .
(Basic) What are the key applications of spiro[isoquinoline-oxane] derivatives in drug discovery?
Answer:
- Enzyme Inhibition : Derivatives act as PDE5 inhibitors (e.g., compound 10a–j with IC₅₀ values <1 μM) by mimicking cyclic nucleotide binding pockets .
- NO Release : Furoxan-coupled spiro compounds exhibit dual activity as NO donors and enzyme inhibitors, relevant for cardiovascular therapies .
Screening Tip : Use in vitro assays (e.g., PDE5 inhibition kits) paired with cytotoxicity profiling (HEK293 cells) to prioritize leads .
(Advanced) How do reaction conditions impact the stability of spiro[isoquinoline-oxane] intermediates?
Answer:
- Acidic Conditions : Prolonged exposure to HCl during Boc removal (e.g., in dioxane) can hydrolyze the oxane ring; monitor pH and reaction time .
- Thermal Stability : Decomposition occurs >150°C; use low-temperature cyclization (e.g., 80°C for Prins reactions) to preserve integrity .
Mitigation : Add stabilizers like isoquinoline (0.05 mL in NMP/mesitylene) during polyimide synthesis to prevent premature degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
